molecular formula C21H20ClN5OS B10876872 N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10876872
M. Wt: 425.9 g/mol
InChI Key: YTKBIJUZBNGPEC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the phenoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-phenol with a suitable phenyl halide under basic conditions.

    Piperazine ring formation: The phenoxyphenyl intermediate is then reacted with pyrimidine-2-yl-piperazine under appropriate conditions to form the piperazine ring.

    Carbothioamide formation: Finally, the piperazine derivative is treated with a thiocarbonyl reagent to introduce the carbothioamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the carbothioamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or pyrimidinyl positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halides, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
  • N-(5-chloro-2-phenoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
  • N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is unique due to the presence of the chloro and phenoxy groups, which may impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H20ClN5OS

Molecular Weight

425.9 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C21H20ClN5OS/c22-16-7-8-19(28-17-5-2-1-3-6-17)18(15-16)25-21(29)27-13-11-26(12-14-27)20-23-9-4-10-24-20/h1-10,15H,11-14H2,(H,25,29)

InChI Key

YTKBIJUZBNGPEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4

Origin of Product

United States

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